molecular formula C18H19N5O4 B2822943 1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946225-70-3

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

Cat. No. B2822943
M. Wt: 369.381
InChI Key: UKBZOKGEYHRJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Interactions

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, due to its complex chemical structure, is part of a broader category of compounds known for their potential in scientific research applications. Studies related to similar compounds have demonstrated diverse biological activities, ranging from pharmacological effects to interactions with biological macromolecules. For example, purine analogs such as 2',3'-dideoxyinosine have shown anti-retroviral activity and are used in the treatment of diseases like AIDS, highlighting the therapeutic potential of purine derivatives (Yarchoan et al., 1989).

Environmental and Dietary Exposures

Research into the environmental and dietary exposures to compounds structurally related to 1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, such as heterocyclic amines (HCAs), has been significant. These studies help understand the potential health risks associated with the consumption of cooked meats and the environmental presence of similar compounds. For instance, the intake of HCAs from cooked meats has been investigated for its association with cancer risk, indicating the importance of understanding the metabolism and toxicological profiles of such compounds (Koutros et al., 2009).

Metabolism and Toxicology

The metabolism and toxicological effects of related compounds have been the focus of several studies. For example, aminophylline and salbutamol, which share similar pharmacological properties with purine derivatives, have been examined for their bronchodilatory effects and potential drug interactions in the treatment of respiratory conditions (Meena, 2019). These studies contribute to a deeper understanding of the pharmacokinetics, safety, and efficacy of such compounds in clinical use.

properties

IUPAC Name

2,4-dimethyl-6-[4-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11(24)10-27-13-6-4-12(5-7-13)22-8-9-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZOKGEYHRJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-[4-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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